molecular formula C28H27N3O4S2 B2513325 N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide CAS No. 536732-75-9

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Cat. No.: B2513325
CAS No.: 536732-75-9
M. Wt: 533.66
InChI Key: JRZVGFUWVQUCEW-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C28H27N3O4S2 and its molecular weight is 533.66. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Potential

A novel series of compounds, including those similar in structure to 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide, have demonstrated significant anticancer activity. For instance, the synthesis and biological evaluation of benzo[d]thiazolyl substituted-2-quinolone hybrids revealed their potency against cancer cell lines such as MCF-7 and WRL68. One particular compound from this series showed the most significant anticancer activity, highlighting the therapeutic potential of these molecules. Moreover, these compounds also exhibited in vitro antibacterial activity, particularly against Gram-negative bacteria like E. coli, suggesting their dual utility in treating cancer and bacterial infections (Bolakatti et al., 2020).

Molecular Targets and Mechanisms

Understanding the molecular mechanisms and targets of these compounds is crucial for their development as therapeutic agents. Research into similar quinol derivatives has identified thioredoxin as a molecular target, indicating a possible mechanism of action involving the inhibition of thioredoxin/thioredoxin reductase signal transduction. This inhibition could contribute to their antitumor properties, providing a basis for further exploration of similar compounds for cancer therapy (Bradshaw et al., 2005).

Role of Glutathione in Mediating Cytotoxicity

The role of glutathione in modulating the cytotoxicity of quinol derivatives, akin to 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide, has been explored. Studies have shown that glutathione plays a significant role in quinol-mediated cytotoxicity, with a notable increase in total glutathione content observed in treated cells. This suggests a glutathione-mediated antioxidant response, which could be a key factor in the compounds' mechanism of action against cancer cells (Chew et al., 2006).

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S2/c1-3-35-23-14-10-21(11-15-23)26-19(2)36-28(29-26)30-27(32)22-12-16-24(17-13-22)37(33,34)31-18-6-8-20-7-4-5-9-25(20)31/h4-5,7,9-17H,3,6,8,18H2,1-2H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZVGFUWVQUCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.